molecular formula C13H16N4O3 B11385009 2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide

2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11385009
M. Wt: 276.29 g/mol
InChI Key: YUFLGYUHSYLPPF-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the acylation of phenol to produce phenyl isobutyrate, followed by a Fries rearrangement to yield 4-hydroxyphenyl-α-methylethyl ketone. This intermediate is then ethylated to form 4-ethoxyphenyl-α-methylethyl ketone, which undergoes halogenation and subsequent conversion to a halo ketal. The ketal is then rearranged and hydrolyzed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the nitro group would produce an amine.

Scientific Research Applications

2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential use as a pharmaceutical agent due to its biological activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-(4-methoxyphenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide
  • 2-(4-ethoxyphenyl)-5-(methyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-methyltriazole-4-carboxamide

InChI

InChI=1S/C13H16N4O3/c1-3-20-10-6-4-9(5-7-10)17-15-11(8-18)12(16-17)13(19)14-2/h4-7,18H,3,8H2,1-2H3,(H,14,19)

InChI Key

YUFLGYUHSYLPPF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NC)CO

Origin of Product

United States

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